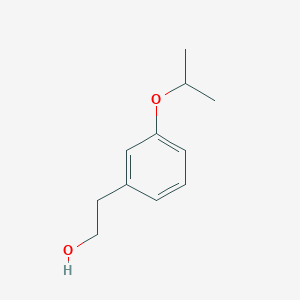
3-iso-Propoxyphenethyl alcohol
Vue d'ensemble
Description
The compound of interest, 3-iso-Propoxyphenethyl alcohol, is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar alcohols. For instance, allylic alcohols and propargyl alcohols are mentioned, which are structurally related to the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves catalytic processes. For example, the epoxidation of propenol, an allylic alcohol, is catalyzed by methyltrioxorhenium (MTO) and involves hydrogen bonding and oxygen transfer mechanisms . Similarly, propargyl alcohols can be used as one-carbon units in Rhodium(III)-catalyzed C-H activation and subsequent cyclization reactions to synthesize isoindolinones . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure and electronic properties of organic compounds can be determined using various spectroscopic and computational methods. For instance, the structure of a compound synthesized from 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde was confirmed by IR and X-ray diffraction studies. Computational methods such as HF and DFT were used to compute vibrational wavenumbers and assign them with the potential energy distribution method . These techniques could be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of alcohols in chemical reactions is a broad area of study. The papers provided discuss various reactions involving alcohols, such as epoxidation and C-H activation leading to cyclization. These reactions are influenced by factors like the presence of functional groups and the use of catalysts . Understanding these reactions can shed light on the potential reactivity of this compound in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of alcohols can be influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect properties like solubility and reactivity. The enantioselective synthesis of a chiral alcohol using isopropanol as a co-substrate for cofactor recycling is an example of how the physical properties of the substrate and product can be optimized for a specific reaction . These considerations are relevant for understanding the properties of this compound.
Applications De Recherche Scientifique
Combustion and Fuel Additives
Research on C3-C4 linear and iso-alcohols, including compounds structurally related to 3-iso-Propoxyphenethyl alcohol, highlights their potential as promising fuel additives or neat biofuels. An improved chemical kinetic model for these alcohols and their blends with gasoline at engine-relevant conditions has been developed. This model provides accurate predictions of combustion performance, including ignition delay times and variations in reactivity across a range of temperatures and operating conditions. These findings suggest that iso-alcohols could play a significant role in enhancing the efficiency and performance of biofuel blends (Saggese et al., 2020).
Green Chemistry and Catalysis
The deoxygenation of carbonyl compounds using an alcohol as a green solvent and reducing agent, catalyzed by oxo-rhenium complexes, represents an important application in green chemistry. This methodology has been successfully employed in the deoxygenation of several aryl ketones and aldehydes to the corresponding alkenes and alkanes, demonstrating the potential of using alcohols in sustainable chemical processes (Bernardo & Fernandes, 2016).
Electrocatalysis and Fuel Cells
In the realm of electrocatalysis, isopropanol has been considered a promising candidate for direct alcohol fuel cells. Research focusing on developing effective electrocatalysts for isopropanol electrooxidation has led to the creation of a novel N-doping carbon support anchored with Pd3Fe alloy nanoparticles. This electrocatalyst exhibits superior performance, including larger electrochemical active surface area, higher activity, and better stability compared to traditional Pd/C catalysts, indicating its potential for enhancing fuel cell technology (Wang et al., 2018).
Catalytic Synthesis
Rhenium-catalyzed reactions, including the coupling of propargyl alcohols and allyl silanes, are significant for the formation of sp3-carbon-sp3-carbon bonds. These reactions demonstrate the versatility of alcohols in catalytic synthesis, providing a pathway for the regioselective creation of complex molecules. The ability to conduct these reactions under mild conditions with air- and moisture-tolerant catalysts opens up new avenues for the synthesis of valuable organic compounds (Luzung & Toste, 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQGKROEKKUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

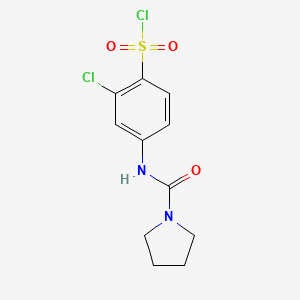
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)
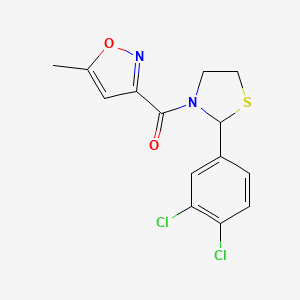
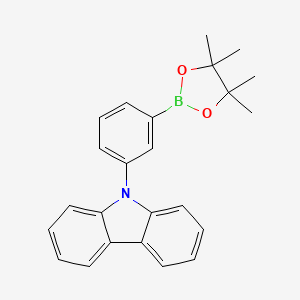
![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)
![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)
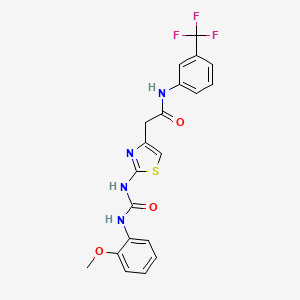
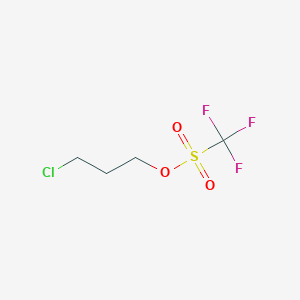
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)